3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group and two phenyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the condensation of hydrazine derivatives with 1,3-diketones. One common method is the reaction of 4-methoxyphenylhydrazine with 1,3-diphenylpropane-1,3-dione under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole: Similar structure but lacks the dihydro component.
3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid: Contains an additional carboxylic acid group.
This compound-4-sulfonamide: Contains a sulfonamide group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
1450-62-0 |
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Molecular Formula |
C22H20N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2,3-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H20N2O/c1-25-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)24(23-21)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 |
InChI Key |
IIWCGGYOWGNBJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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